molecular formula C19H24N4 B2493638 5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-94-9

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2493638
CAS No.: 890612-94-9
M. Wt: 308.429
InChI Key: USIHSDJSXADVAA-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with methyl and pentyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • 4-cyclohexyl-6-methoxy-2-phenylquinazoline
  • N-(4-methoxyphenyl)benzamide

Uniqueness

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-4-5-6-11-20-18-12-15(3)22-19-17(13-21-23(18)19)16-9-7-14(2)8-10-16/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIHSDJSXADVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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